molecular formula C17H16N2O3S B11257922 N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Cat. No.: B11257922
M. Wt: 328.4 g/mol
InChI Key: OXTFXJRSQUSLGD-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the condensation of 2-aminobenzenethiol with ethyl bromoacetate to form 6-ethoxybenzothiazole. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored .

Chemical Reactions Analysis

Types of Reactions: N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its methoxy group enhances its solubility and may contribute to its interaction with biological targets.

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C17H16N2O3S/c1-3-22-13-8-9-14-15(10-13)23-17(18-14)19-16(20)11-4-6-12(21-2)7-5-11/h4-10H,3H2,1-2H3,(H,18,19,20)

InChI Key

OXTFXJRSQUSLGD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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